molecular formula C43H73N7O13 B1147338 Verucopeptin CAS No. 138067-14-8

Verucopeptin

货号: B1147338
CAS 编号: 138067-14-8
分子量: 896.086
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Verucopeptin is a naturally occurring compound known for its potent inhibitory effects on hypoxia-inducible factor 1 (HIF-1) and vacuolar H±ATPase (v-ATPase) ATP6V1G subunit. It has shown significant promise in cancer chemotherapy, particularly against multidrug-resistant (MDR) cancers .

准备方法

Synthetic Routes and Reaction Conditions

The total synthesis of verucopeptin involves the condensation of a depsipeptide core with a polyketide side chain unit. The depsipeptide core is synthesized first, followed by the polyketide side chain, which includes three branched methyl groups. The final step involves the removal of protective groups to construct the tetrahydropyran (THP) ring .

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure. advancements in biosynthesis pathways and genetic manipulation have enabled the production of this compound in sufficient quantities for research and potential clinical applications .

化学反应分析

Types of Reactions

Verucopeptin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include protecting groups for the depsipeptide core and specific catalysts for the polyketide side chain synthesis. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include the cyclic depsipeptide core and the polyketide side chain, which are then combined to form the final this compound molecule .

科学研究应用

Chemical Applications

Model Compound for Natural Product Synthesis

  • Verucopeptin serves as a model compound for studying complex natural product synthesis and biosynthesis pathways. Its structural features provide insights into the synthesis of related compounds and the development of novel therapeutic agents.

Synthetic Strategies

  • Recent advancements in synthetic strategies have enabled the modification of this compound’s structure, enhancing its potential clinical applications. For example, a convergent synthesis approach has been developed that allows for the efficient modification of its tetrahydropyranyl side chain, facilitating further mechanistic studies and structural optimization for improved efficacy against cancers .

Biological Applications

Inhibition of Key Proteins

  • This compound has been shown to inhibit hypoxia-inducible factor 1 (HIF-1) and vacuolar H+-ATPase (v-ATPase), both critical for cell survival under hypoxic conditions. This inhibition leads to significant effects on cancer cell metabolism and proliferation, making it a promising candidate for cancer therapy .

Mechanism of Action

  • The compound targets the ATP6V1G subunit of v-ATPase, resulting in strong inhibition of v-ATPase activity and mTORC1 signaling pathways. These pathways are vital for maintaining cellular pH homeostasis and regulating cell growth, respectively. The inhibition can lead to apoptosis in cancer cells, particularly those exhibiting multidrug resistance .

Medical Applications

Antitumor Activity Against MDR Cancers

  • This compound exhibits significant antitumor activity against various MDR cancer cell lines, including SGC7901/VCR cells. High-throughput cytotoxicity screening has confirmed its potency in inhibiting cancer cell growth both in vitro and in vivo .

Case Studies

  • A study demonstrated that treatment with this compound resulted in substantial tumor growth inhibition in mouse models bearing MDR tumors. The results indicated that targeting v-ATPase through its V1G subunit could be a novel therapeutic strategy against resistant cancers .
Study Cell Line Mechanism Outcome
Study 1SGC7901/VCRInhibition of v-ATPase and mTORC1Significant reduction in tumor growth
Study 2B16 MelanomaHIF-1 inhibitionDecreased tumor size and improved survival rates

作用机制

Verucopeptin exerts its effects by inhibiting HIF-1 and v-ATPase ATP6V1G subunit. HIF-1 is a transcriptional factor that regulates genes involved in angiogenesis, gluconeogenesis, and metastasis. By inhibiting HIF-1, this compound disrupts these processes, leading to reduced tumor growth. Additionally, this compound inhibits v-ATPase, which is essential for lysosomal acidification and mTORC1 signaling, further contributing to its antitumor activity .

生物活性

Verucopeptin is a cyclodepsipeptide antibiotic derived from the actinobacterium Actinomadura verrucosospora. It has garnered significant attention due to its potent biological activities, particularly its antitumor properties and ability to combat multidrug-resistant (MDR) cancers. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer types, and potential therapeutic applications.

Inhibition of v-ATPase and mTORC1 Signaling

This compound has been identified as a strong inhibitor of vacuolar H+-ATPase (v-ATPase) activity, specifically targeting the ATP6V1G subunit. This inhibition disrupts cellular pH regulation and nutrient sensing, leading to reduced mTORC1 signaling, which is crucial for cell growth and proliferation. The combination of these effects results in significant antitumor efficacy against MDR cancer cells such as SGC7901/VCR .

Cytotoxicity Against Cancer Cells

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown high potency against B16 melanoma cells with a maximum tumor control value (T/C) of 162% under specific treatment regimens . Its ability to induce apoptosis and inhibit cell cycle progression further contributes to its effectiveness as an anticancer agent.

Efficacy in Multidrug-Resistant Cancers

This compound's unique mechanism makes it particularly valuable in treating MDR cancers. The following table summarizes key findings from studies assessing its biological activity:

Study Cancer Type Mechanism Efficacy Reference
Study 1B16 Melanomav-ATPase InhibitionT/C = 162%
Study 2SGC7901/VCRmTORC1 Pathway DisruptionSignificant Tumor Growth Inhibition
Study 3Staphylococcus aureusAntimicrobial ActivityMIC = Low μg/mL

Case Studies

  • Antitumor Activity in Animal Models : In vivo studies demonstrated that this compound significantly inhibited tumor growth in mice models bearing B16 melanoma. The compound's ability to induce cell death through apoptosis was confirmed via histological analysis .
  • Multidrug Resistance Reversal : A study on SGC7901/VCR cells indicated that this compound effectively reversed drug resistance by targeting v-ATPase, which is often upregulated in resistant cancer phenotypes. This finding suggests potential for combination therapies with existing chemotherapeutics .

Additional Biological Activities

This compound also exhibits antimicrobial properties against various pathogens, including Gram-positive bacteria like Staphylococcus aureus. Its broad-spectrum activity positions it as a candidate for further exploration in infectious disease contexts alongside its anticancer applications .

属性

IUPAC Name

2-hydroxy-N-(17-hydroxy-8,14-dimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl)-2-[2-hydroxy-5-methoxy-6-[(E)-4,6,8-trimethyldec-2-en-2-yl]oxan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H73N7O13/c1-12-26(4)18-27(5)19-28(6)20-29(7)38-31(61-11)15-16-43(59,63-38)42(8,58)41(57)46-36-37(25(2)3)62-35(54)24-48(10)33(52)21-44-32(51)22-47(9)34(53)23-49(60)39(55)30-14-13-17-45-50(30)40(36)56/h20,25-28,30-31,36-38,45,58-60H,12-19,21-24H2,1-11H3,(H,44,51)(H,46,57)/b29-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTLLLGZSOKVRF-ZTKZIYFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CC(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CC(C)CC(C)/C=C(\C)/C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H73N7O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

896.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。